molecular formula C12H12N4O3 B2983340 2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one CAS No. 2034487-55-1

2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2983340
CAS No.: 2034487-55-1
M. Wt: 260.253
InChI Key: UHIHRGDXOFBRIB-UHFFFAOYSA-N
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Description

2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one is a synthetic organic compound designed for advanced chemical and pharmacological research. This molecule is of significant interest due to its hybrid structure, incorporating two distinct heterocyclic systems known for their biological activities. The 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine moiety is a conformationally constrained scaffold related to gamma-aminobutyric acid (GABA) . Core structures like this have been extensively investigated as potent and selective agonists for various GABA A receptor subtypes, which are critical targets in neuroscience for studying sleep, anxiety, and neurological disorders . This suggests potential research applications for this hybrid compound in probing the function of the GABAergic system. Furthermore, the pyridazin-3(2H)-one component is a privileged structure in medicinal chemistry. Published studies on pyridazinone derivatives have demonstrated a wide range of biological activities, including notable antimicrobial properties . Given that derivatives of this scaffold have shown efficacy against bacterial strains such as Staphylococcus aureus , Bacillus subtilis , and Escherichia coli , this compound presents a valuable starting point for research into new anti-infective agents. Research Applications: • A chemical tool for neuroscience research, particularly for studying GABA A receptor function and tonic inhibition . • A lead compound in antimicrobial research programs targeting Gram-positive and Gram-negative bacteria . • A versatile synthetic intermediate for further chemical derivatization and structure-activity relationship (SAR) studies. Notice to Researchers: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carbonyl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-15-11(17)3-2-9(14-15)12(18)16-5-4-10-8(7-16)6-13-19-10/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIHRGDXOFBRIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Tetrahydroisoxazolo Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydroisoxazolo ring.

    Attachment to the Pyridazinone Core: The tetrahydroisoxazolo group is then coupled with a pyridazinone derivative through a series of condensation reactions.

    Methylation: The final step involves the methylation of the pyridazinone core to introduce the 2-methyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoxazolo ring, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.

    Substitution: The methyl group and other substituents on the pyridazinone core can be replaced through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products

    Oxidation Products: Oxo derivatives of the tetrahydroisoxazolo ring.

    Reduction Products: Alcohol derivatives of the carbonyl group.

    Substitution Products: Halogenated derivatives of the pyridazinone core.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.

Biology

Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.

Industry

Industrially, the compound could be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2-substituted pyridazin-3(2H)-ones. Below is a comparison of its structural features and synthesis with related compounds:

Compound Name Substituents at Pyridazinone Positions Key Functional Groups Synthesis Method
Target Compound 2-methyl, 6-(tetrahydroisoxazolo-pyridine carbonyl) Isoxazolo-pyridine, carbonyl Likely multi-step alkylation/acylation (inferred from )
5-Chloro-6-phenyl-2-substituted pyridazinones 5-Cl, 6-Ph, variable 2-substituents Chloro, phenyl, alkyl/aryl groups Alkylation of parent pyridazinone
Pimobendan (from ) 2-methyl, 6-(imidazo[1,2-a]pyridine) Imidazo-pyridine Nitration/alkylation sequence

Key Observations :

  • Compared to ’s 5-chloro-6-phenyl derivatives, the target lacks halogenation at position 5, which may reduce toxicity but also affect electronic interactions with biological targets .
Pharmacological and Physicochemical Properties
  • Enzyme Inhibition : Pimobendan’s imidazo-pyridine group contributes to PDE III inhibition and calcium sensitization. The target’s isoxazolo-pyridine may offer similar or enhanced binding due to its rigid bicyclic structure .

Research Findings and Implications

Activity Trends
  • Cardiotonic Potential: Pimobendan analogs with fused bicyclic groups (e.g., imidazo-pyridine) exhibit potent PDE III inhibition (IC₅₀ ~0.1–1 µM). The target compound’s isoxazolo-pyridine may mimic this activity but with improved metabolic stability .
  • Toxicity : Avoidance of halogenation (cf. 5-chloro in ) may reduce off-target effects, as seen in pimobendan’s clinical profile .

Biological Activity

The compound 2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one is a derivative of the well-studied gaboxadol (THIP), which has been investigated for its pharmacological properties related to the GABAergic system. This article focuses on the biological activity of this compound, particularly its effects on neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazinone core with a tetrahydroisoxazolo moiety that enhances its interaction with GABA receptors. Its structural formula is represented as follows:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3

The biological activity of this compound primarily involves modulation of GABA_A receptors. Gaboxadol (THIP), a closely related compound, acts as a selective agonist at extrasynaptic GABA_A receptors containing the delta subunit. This selective activation leads to increased tonic inhibition in neuronal circuits, which can influence various neurological functions such as anxiety, sleep regulation, and pain perception.

Pharmacological Effects

Research indicates that compounds similar to THIP exhibit a range of biological activities:

  • Anxiolytic Effects : Studies have shown that gaboxadol reduces anxiety-like behaviors in animal models by enhancing GABAergic transmission without the sedative effects typical of benzodiazepines .
  • Analgesic Properties : Gaboxadol has demonstrated antinociceptive effects in various pain models, suggesting potential applications in pain management .
  • Neuroprotective Effects : The modulation of GABA_A receptors may offer neuroprotective benefits in conditions such as Huntington's disease and Alzheimer's disease .

Study 1: Anxiolytic Activity

In a controlled study involving rodents, administration of gaboxadol resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The doses used were effective in promoting exploratory behavior while minimizing sedation .

Study 2: Antinociceptive Effects

A study examining the antinociceptive properties of gaboxadol found that repeated administration led to tolerance but also enhanced sensitivity to alpha-2 adrenergic receptor agonists like clonidine. This suggests a complex interaction between GABAergic and adrenergic systems in pain modulation .

Study 3: Sleep Regulation

Clinical trials have indicated that gaboxadol can increase deep sleep duration without the reinforcing effects associated with traditional hypnotics. This positions it as a potential candidate for treating sleep disorders .

Summary of Biological Activities

Activity TypeEffectReference
AnxiolyticReduces anxiety-like behaviors
AnalgesicExhibits antinociceptive properties
NeuroprotectivePotential benefits in neurodegenerative diseases
Sleep RegulationIncreases deep sleep without reinforcement

Q & A

Basic: What are optimized synthetic routes for 2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one?

Methodological Answer:
The synthesis of pyridazinone derivatives typically involves coupling reactions under mild conditions. For example, a two-step protocol can be adapted:

Core formation : React 5-chloro-6-phenylpyridazin-3(2H)-one with a tetrahydroisoxazolopyridine carbonyl precursor in acetone using anhydrous potassium carbonate as a base. Stir at room temperature and monitor progress via TLC (petroleum ether:ethyl acetate, 1:1) .

Purification : Use preparative TLC or column chromatography for isolation. For structurally similar compounds, recrystallization from ethanol/water mixtures has been effective for achieving >95% purity .

Basic: How can researchers purify and characterize this compound to confirm structural integrity?

Methodological Answer:

  • Purification : Employ gradient HPLC with a C18 column and ammonium acetate buffer (pH 6.5) adjusted with 10% acetic acid, as described in pharmacopeial assays for related heterocycles .
  • Characterization :
    • Spectroscopy : Combine 1H^1H-/13C^{13}C-NMR (in DMSO-d6) and FTIR (for carbonyl and amide bonds).
    • Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks and fragmentation patterns.
    • Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

Methodological Answer:

  • Step 1 : Perform variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria).
  • Step 2 : Use X-ray crystallography (as in ) to resolve ambiguities. For example, Hirshfeld surface analysis can clarify intermolecular hydrogen bonding (C–H···O/N) that may influence tautomeric forms .
  • Step 3 : Cross-validate with DFT calculations (B3LYP/6-31G*) to model electronic environments and predict splitting patterns .

Advanced: What computational methods are suitable for predicting the compound’s biological activity or binding modes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Parameterize the ligand using GAFF2 force fields.
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P) to assess binding stability (RMSD < 2 Å).
  • QSAR modeling : Train models on pyridazinone derivatives’ bioactivity data (IC50/EC50) using descriptors like LogP, polar surface area, and H-bond donors .

Advanced: How to analyze the compound’s crystal structure and intermolecular interactions for solid-state stability?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation from DCM/hexane.
  • X-ray diffraction : Collect data at 100 K (Mo-Kα radiation, λ = 0.71073 Å). Solve structures with SHELXT and refine using SHELXL .
  • Hirshfeld analysis : Quantify intermolecular contacts (e.g., π-π stacking, C–H···π) with CrystalExplorer. For similar pyridazinones, >60% of interactions are H-bond-dominated .

Advanced: What methodologies assess the compound’s stability under physiological or accelerated storage conditions?

Methodological Answer:

  • Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), 3% H2O2 (oxidative), and UV light (photolytic) at 40°C/75% RH for 72 hours.
  • Analytical monitoring : Use stability-indicating HPLC (C18, 1.0 mL/min flow, 220 nm detection) to track degradation products. Ensure resolution (R > 2.0) between parent compound and impurities .

Basic: What solvent systems are optimal for recrystallizing this compound without inducing polymorphism?

Methodological Answer:

  • Screening : Test ethanol, acetonitrile, and ethyl acetate at 50–80°C. For analogous pyridazinones, ethanol/water (7:3 v/v) yields monoclinic crystals (space group P21_1/c) with minimal solvent inclusion .
  • Polymorph control : Use cooling rates of 0.5°C/min and seed crystals from prior batches to ensure consistency .

Advanced: How to design SAR studies for modifying the tetrahydroisoxazolopyridine moiety?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with substituents at positions 4 and 7 of the isoxazolo ring. Use Suzuki-Miyaura coupling for aryl/heteroaryl introductions .
  • Activity testing : Screen against target enzymes (e.g., PDE inhibitors) with ATP-based luminescence assays. Correlate IC50 values with steric/electronic parameters (Hammett σ, Taft Es_s) .

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